molecular formula C12H15N3O2 B3078891 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one CAS No. 105685-36-7

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B3078891
CAS No.: 105685-36-7
M. Wt: 233.27 g/mol
InChI Key: ZXQLGIHMRWHKRP-UHFFFAOYSA-N
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Description

8-Piperazin-1-yl-4H-benzo[1,4]oxazin-3-one (CAS 105685-36-7) is a high-purity chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It features a benzo[1,4]oxazin-3-one core structure linked to a piperazine ring, a combination that is of significant interest in medicinal chemistry. The piperazine scaffold is widely recognized as a privileged structure in drug discovery, associated with a broad spectrum of biological activities . Recent scientific investigations highlight the promise of such hybrid structures. Piperazine-linked molecular hybrids are being explored as inhibitors of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key therapeutic target in diseases like breast cancer . Furthermore, related quinazolinone-piperazine derivatives have demonstrated significant in vitro antimicrobial and anticancer activities in research settings, making this structural class a valuable template for developing new therapeutic agents . This product is intended for research purposes as a building block or intermediate in the synthesis and discovery of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-piperazin-1-yl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11-8-17-12-9(14-11)2-1-3-10(12)15-6-4-13-5-7-15/h1-3,13H,4-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQLGIHMRWHKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 8 Piperazin 1 Yl 4h Benzo 1 2 Oxazin 3 One Derivatives

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of 8-piperazin-1-yl-4H-benzo nih.govpharmacophorejournal.comoxazin-3-one derivatives is a critical determinant of their biological activity. The relative orientation of the benzoxazinone (B8607429) ring system and the piperazine (B1678402) moiety, along with the conformation of the piperazine ring itself (typically a chair conformation), dictates how the molecule fits into the binding pocket of its target receptor.

Positional and Substituent Effects on the Benzonih.govpharmacophorejournal.comoxazin-3-one Core

Modifications to the benzo nih.govpharmacophorejournal.comoxazin-3-one core, including the position and electronic nature of substituents, have been shown to significantly modulate the pharmacological activity of this class of compounds. The electronic properties of substituents on the aromatic portion of the benzoxazinone ring can influence the molecule's interaction with its biological target.

Studies on related benzoxazinone derivatives have indicated that the introduction of specific substituents at various positions can enhance potency and selectivity. For example, the presence of a hydroxyl group at the 5-position of the benzo nih.govpharmacophorejournal.comoxazin-3-one ring has been associated with potent β2-adrenoceptor agonist activity. nih.govresearchgate.net In other series, chloro-substituted derivatives have demonstrated notable antimicrobial activity. ijnc.ir The formation of 4H-benzo[d] nih.govnih.govoxazin-4-ones versus their dihydro analogs can be influenced by the electronic nature of substituents on the aromatic ring, with electron-donating groups favoring the formation of the former.

The following table summarizes the effects of representative substitutions on the benzo nih.govpharmacophorejournal.comoxazin-3-one core based on findings from related compound series.

Position of SubstitutionSubstituentObserved Effect on Biological Activity
5-OHPotent β2-adrenoceptor agonism nih.govresearchgate.net
Various-ClEnhanced antimicrobial activity ijnc.ir
VariousElectron-donating groupsFavors formation of the unsaturated benzoxazinone core

Modifications of the Piperazine Ring and their Pharmacological Implications

The piperazine ring at the 8-position of the benzo nih.govpharmacophorejournal.comoxazin-3-one scaffold serves as a versatile linker and a key interaction moiety. Modifications to this ring, particularly at the N-4 position, have profound effects on the pharmacological profile of the resulting derivatives. The piperazine moiety is a common feature in many centrally acting agents, and its substitution pattern is critical for defining the affinity and selectivity for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors.

The introduction of different aryl groups at the N-4 position of the piperazine ring can lead to compounds with high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. For example, 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been identified as highly potent 5-HT1A/B/D receptor antagonists. The nature of the aryl substituent can also influence selectivity over other targets, such as the hERG potassium channel.

Furthermore, bioisosteric replacement of the piperazine ring with other cyclic diamines or constrained analogs is a strategy employed to fine-tune the physicochemical and pharmacokinetic properties of the molecules. The choice of the N-substituent on the piperazine ring can significantly impact a compound's affinity and functional activity at its target.

The table below illustrates the impact of various modifications to the piperazine ring on the pharmacological activity of related arylpiperazine derivatives.

ModificationExample Substituent/ReplacementPharmacological Implication
N-4 Aryl SubstitutionSubstituted phenyl, naphthylModulation of affinity and selectivity for serotonin (5-HT1A/2A) and dopamine receptors
N-4 Alkyl Substitutionn-butylCan influence affinity for serotonin receptors, with effects dependent on the overall scaffold
Bioisosteric ReplacementHomopiperazine, other cyclic diaminesAltered affinity and selectivity profiles for various receptors

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for 8-piperazin-1-yl-4H-benzo nih.govpharmacophorejournal.comoxazin-3-one derivatives typically consists of several key features that are essential for molecular recognition and biological activity. These features are derived from the collective SAR data and computational modeling studies.

The essential components of the pharmacophore for this class of compounds generally include:

Aromatic/Heterocyclic Core: The benzo nih.govpharmacophorejournal.comoxazin-3-one moiety often serves as a central scaffold, providing a rigid framework for the attachment of other pharmacophoric elements.

Basic Nitrogen Center: One of the nitrogen atoms of the piperazine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding site of the target receptor.

Hydrophobic/Aromatic Moiety: An aryl or other hydrophobic group attached to the distal nitrogen of the piperazine ring is often a key feature for engaging in hydrophobic or π-π stacking interactions within the receptor's binding pocket.

Hydrogen Bond Acceptors/Donors: The carbonyl oxygen and the lactam nitrogen of the benzoxazinone core can participate in hydrogen bonding with the receptor, further stabilizing the ligand-receptor complex.

Molecular modeling of related compounds has provided insights into these interactions. For instance, in a series of 5-hydroxy-4H-benzo nih.govpharmacophorejournal.comoxazin-3-one derivatives acting as β2-adrenoceptor agonists, a carboxylic acid group on a substituent was found to interact with a lysine (B10760008) residue in the receptor. nih.govresearchgate.net Similarly, for arylpiperazine derivatives targeting serotonin receptors, interactions with specific aspartate, threonine, serine, and tryptophan residues have been predicted through computer simulations.

Preclinical Pharmacological Investigations of 8 Piperazin 1 Yl 4h Benzo 1 2 Oxazin 3 One Derivatives

Neuropharmacological Profiles

Derivatives of 8-piperazin-1-yl-4H-benzooxazin-3-one have demonstrated a capacity to interact with multiple molecular targets within the central nervous system (CNS), suggesting their potential as treatments for a variety of neurological and psychiatric disorders. The following sections detail their interactions with key neurotransmitter systems.

Dopamine (B1211576) D2 Receptor Antagonism

Arylpiperazine moieties are a common feature in many antipsychotic drugs that exhibit antagonist activity at dopamine D2 receptors. Research into conformationally restricted N-arylpiperazine derivatives has provided insights into the structural requirements for D2 receptor binding. While direct studies on 8-piperazin-1-yl-4H-benzooxazin-3-one derivatives are not extensively detailed in the available literature, related structures offer valuable information. For instance, the introduction of specific substituents on the aryl ring of the piperazine (B1678402) can modulate affinity and selectivity for D2 versus D3 receptors.

In broader studies of piperazine-containing compounds, N-(4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d]dioxole-5-sulfonamide and its analogs have been synthesized and evaluated as D2 and D3 receptor ligands. These studies highlight the importance of the N-arylpiperazine fragment in achieving significant dopamine receptor affinity. The design of novel 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives has also led to the identification of potent mixed dopamine D2/D4 receptor antagonists. These findings suggest that the 8-piperazin-1-yl-4H-benzooxazin-3-one scaffold, which incorporates an arylpiperazine-like structure, holds promise for the development of novel D2 receptor antagonists.

Compound ClassReceptor AffinityKey Findings
Conformationally Restricted N-arylpiperazine DerivativesDopamine D2/D3 ReceptorsAromatic substituents on the piperazine ring influence coplanarity and receptor affinity.
3-Piperazinyl-3,4-dihydro-2(1H)-quinolinone DerivativesDopamine D2/D4 ReceptorsIdentified as a new series of mixed D2/D4 receptor antagonists.

Serotonin (B10506) Reuptake Inhibition

A significant area of investigation for this class of compounds has been their dual activity as serotonin receptor antagonists and serotonin reuptake inhibitors. A study focused on 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones identified these compounds as highly potent antagonists of 5-HT1A, 5-HT1B, and 5-HT1D receptors, with some derivatives also exhibiting significant serotonin transporter (SerT) activity. This dual-action profile is considered a promising approach for the treatment of depressive and anxiety disorders. The modulation of these activities through chemical modifications allowed for the generation of a range of compounds with profiles suitable for further in vivo characterization.

Similarly, a related series, 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, also demonstrated potent 5-HT1A/1B/1D receptor antagonism combined with SerT affinity. The structure-activity relationship (SAR) studies within these series provide a roadmap for fine-tuning the balance between receptor antagonism and reuptake inhibition.

Compound SeriesPharmacological TargetKey Findings
8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones5-HT1A/B/D Receptors and Serotonin Transporter (SerT)Identified as highly potent dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors.
6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones5-HT1A/1B/1D Receptors and Serotonin Transporter (SerT)Discovered as potent dual-acting compounds with the potential for antidepressant and anxiolytic effects.

Serotonin 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor has emerged as a promising target for cognitive enhancement in neurological disorders such as Alzheimer's disease. A series of novel 3,4-dihydro-2H-benzooxazine derivatives have been designed and synthesized as potent 5-HT6 receptor antagonists. Many of these compounds displayed subnanomolar affinities for the 5-HT6 receptor and demonstrated good brain penetration in preclinical models. The structural similarity of these compounds to the 8-piperazin-1-yl-4H-benzooxazin-3-one core suggests that derivatives of this scaffold could also be potent 5-HT6 receptor antagonists. Further investigation into this area could yield novel therapeutic agents for cognitive disorders.

Compound ClassPharmacological TargetKey Findings
3,4-Dihydro-2H-benzooxazine DerivativesSerotonin 5-HT6 ReceptorMany compounds exhibited subnanomolar affinity and good brain penetration, indicating potential for treating cognitive deficits.

Other Central Nervous System Receptor Interactions

The versatility of the arylpiperazine moiety allows for interactions with a range of CNS receptors beyond the dopaminergic and serotonergic systems. For instance, studies on N-alkylated 1-(2-methoxyphenyl)piperazines have led to the development of ligands with high affinity for dopamine D3 receptors, with some showing selectivity over D2 receptors. Furthermore, the piperazine scaffold is a component of ligands targeting other receptors, such as the δ-opioid receptor, where novel piperazine derivatives have shown sub-nanomolar binding and enhanced subtype selectivity as agonists. These findings underscore the broad potential of the 8-piperazin-1-yl-4H-benzooxazin-3-one scaffold to be adapted for targeting a variety of CNS receptors, depending on the specific substitutions made to the core structure.

Antimicrobial Efficacy Assessments

In addition to their neuropharmacological profiles, derivatives of the 8-piperazin-1-yl-4H-benzooxazin-3-one scaffold have been investigated for their potential as antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antibacterial compounds, and heterocyclic structures like benzoxazinones and piperazines have shown promise in this area.

In Vitro Antibacterial Activity

Several studies have highlighted the in vitro antibacterial activity of benzoxazinone (B8607429) and piperazine derivatives against a range of pathogenic bacteria. Novel 1,3-benzoxazinones have been tested for their activity against both Gram-positive and Gram-negative bacteria. For example, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown activity against Staphylococcus aureus and Escherichia coli.

Piperazine derivatives have also demonstrated a broad spectrum of antibacterial activity. For instance, some synthesized 1-[2-(Aryl amino-2-oxo ethyl) amino]-4-(N-methyl piperazino)-benzene derivatives were found to be highly active against both Gram-positive and Gram-negative bacteria. The integration of a piperazinyl-quinoline hybrid structure has also yielded compounds with promising activity against Staphylococcus aureus. While these studies establish the potential of the individual components of the 8-piperazin-1-yl-4H-benzooxazin-3-one scaffold, further research is needed to determine the specific antibacterial spectrum and potency of its direct derivatives.

Compound ClassBacterial StrainsKey Findings
Novel 1,3-benzoxazinonesGram-positive and Gram-negative bacteriaDemonstrated in vitro antibacterial activity.
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-onesStaphylococcus aureus, Escherichia coliShowed antimicrobial activity against these common pathogens.
1-[2-(Aryl amino-2-oxo ethyl) amino]-4-(N-methyl piperazino)-benzene DerivativesGram-positive and Gram-negative bacteriaSome compounds were found to be highly active.
4-Piperazinylquinoline Hybrid DerivativesStaphylococcus aureusShowed promising activity against this Gram-positive bacterium.

In Vitro Antifungal Activity

Derivatives of the 1,4-benzoxazin-3-one scaffold have been evaluated for their efficacy against a range of fungal pathogens. A series of novel 4H-Benzoxazin-3-one derivatives were synthesized and tested against various fungal species, with some compounds, particularly those with benzyl (B1604629) groups on the nitrogen atom, demonstrating significant antifungal activity. researchgate.net For instance, certain derivatives showed notable inhibitory effects against various Candida strains. researchgate.net

The introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton also yielded compounds with moderate to good activities against several plant-pathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. nih.gov Furthermore, the broader chemical class of piperazine derivatives has shown significant antifungal properties against pathogens such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net The combination of benzimidazole, piperazine, and phenylmethanone moieties has also been explored, yielding derivatives with antifungal activity against C. albicans comparable to the standard drug ketoconazole. orientjchem.org

Table 1: In Vitro Antifungal Activity of 8-piperazin-1-yl-4H-benzo nih.govunipa.itoxazin-3-one and Related Derivatives

Compound Class Fungal Species Notable Findings Reference(s)
4H-Benzoxazin-3-one derivatives Candida strains Compound 13a showed the most potent activity with a MICs GM of 28.5 µg/mL. researchgate.net
1,4-benzoxazin-3-one with acylhydrazone moiety Gibberella zeae, Pellicularia sasakii Some compounds possessed moderate to good activities against the tested fungi. nih.gov
Substituted piperazine derivatives Candida albicans, Aspergillus niger, Aspergillus flavus Many synthesized compounds showed significant antifungal properties. researchgate.net
Benzoimidazolyl-piperazinyl-phenylmethanone derivatives Candida albicans Activity was found to be comparable to that of ketoconazole. orientjchem.org

Antineoplastic Activity

In Vitro Antiproliferative Effects on Cancer Cell Lines

The antineoplastic potential of 8-piperazin-1-yl-4H-benzo nih.govunipa.itoxazin-3-one derivatives has been a significant area of investigation. Studies have shown that these compounds can exert potent antiproliferative effects across a diverse panel of human cancer cell lines.

For example, a series of 2H-benzo[b] nih.govunipa.itoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles displayed their most potent activity against the A549 lung cancer cell line. nih.govresearchgate.net Specifically, compounds 14b and 14c from this series demonstrated strong inhibitory effects with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govresearchgate.net Other research into 4-phenyl-2H-benzo[b] nih.govunipa.itoxazin-3(4H)-one derivatives identified compound 8d-1 as a potent inhibitor of PI3Kα with an IC50 of 0.63 nM, which translated to significant efficacy in Hela and A549 tumor models. drugbank.com

The piperazine moiety itself is a key contributor to the anticancer activity. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives exhibited potent anticancer activity against the UO-31 renal cell carcinoma cell line. unipa.itnih.gov Similarly, the introduction of a piperazinyl linker in 3(2H)-pyridazinone derivatives led to compounds with good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov Other studies have reported moderate antiproliferative activity of different benzo nih.govunipa.itoxazin-3-one derivatives against MDA-MB231 and HeLa cancer cell lines. researchgate.net

Table 2: In Vitro Antiproliferative Activity of 8-piperazin-1-yl-4H-benzo nih.govunipa.itoxazin-3-one and Related Derivatives

Compound Series Cancer Cell Line(s) Key Findings Reference(s)
2H-benzo[b] nih.govunipa.itoxazin-3(4H)-one-1,2,3-triazoles A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), SKOV3 (ovary) Compound 14b showed an IC50 of 7.59 µM against A549 cells. nih.govresearchgate.net
4-phenyl-2H-benzo[b] nih.govunipa.itoxazin-3(4H)-one derivatives Hela (cervical), A549 (lung) Compound 8d-1 was a potent PI3Kα inhibitor (IC50 = 0.63 nM). drugbank.com
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles UO-31 (renal) Compounds 8c and 8g effectively inhibited cancer cell growth. unipa.itnih.gov
3(2H)-pyridazinone derivatives with piperazinyl linker AGS (gastric) Promising compounds (12 and 22) showed good anti-proliferative effects. nih.gov
4H-Benzoxazin-3-one derivatives Hep-G2 (liver), SW (colon) Compounds 5a, 6a, and 8a showed IC50 of 3.12 µg/mL on Hep-G2 cells. researchgate.net
Benzo nih.govunipa.itoxazin-3-one derivatives MDA-MB231 (breast), HeLa (cervical) Moderate antiproliferative activity was observed. researchgate.net

Mechanisms of Action in Cancer Models (e.g., Apoptosis Induction, Cell Cycle Modulation)

Investigations into the mechanisms underlying the antineoplastic activity of these derivatives have revealed their ability to modulate key cellular processes involved in cancer cell survival and proliferation. A primary mechanism identified is the induction of apoptosis, or programmed cell death. Flow cytometry analysis confirmed that 2H-benzo[b] nih.govunipa.itoxazin-3(4H)-one-1,2,3-triazole hybrids induced significant apoptosis in A549 lung cancer cells. nih.govresearchgate.net This apoptotic effect is believed to be linked to the compounds' ability to elevate intracellular reactive oxygen species (ROS) levels, which can lead to DNA damage. nih.govresearchgate.net Further evidence from Western blot analysis indicated that these compounds could indeed induce DNA damage and also trigger autophagy, a cellular self-degradation process that can also lead to cell death. nih.govresearchgate.net

Similarly, certain 3(2H)-pyridazinone derivatives featuring a piperazine linker were found to exert their antiproliferative effects by inducing oxidative stress, as evidenced by the release of hydrogen peroxide. nih.gov These compounds were also shown to induce apoptosis, which was confirmed by measuring the expression of the pro-apoptotic protein Bax. nih.gov Another well-defined mechanism involves the targeted inhibition of critical cell signaling pathways. The derivative 8d-1 was identified as a potent pan-class I PI3K/mTOR dual inhibitor, targeting a pathway that is fundamental for cancer cell growth and survival. drugbank.com

Other Investigated Biological Activities

Anti-inflammatory and Analgesic Potential

The piperazine and benzoxazinone scaffolds have been explored for their potential to mitigate inflammation and pain. nih.gov A study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated both anti-nociceptive and anti-inflammatory effects. nih.gov In analgesic models, the compound dose-dependently decreased acetic acid-induced writhing and reduced pain response in the second phase of the formalin test. nih.gov Its anti-inflammatory activity was demonstrated by reducing paw edema and, in a pleurisy model, inhibiting cell migration and the activity of the myeloperoxidase enzyme. nih.gov Furthermore, it lowered the levels of pro-inflammatory cytokines IL-1β and TNF-α in pleural exudate. nih.gov

In a separate study, novel benz[d] nih.govnih.gov-oxazin-4-one derivatives were synthesized and evaluated for in vivo anti-inflammatory and analgesic activities. researchgate.netmongoliajol.info One derivative, compound 3d, which was a hybrid of benzoxazinone and the known anti-inflammatory drug diclofenac, exhibited significant anti-inflammatory activity, achieving 62.61% inhibition of rat paw edema, and notable analgesic effects with 62.36% protection in the acetic acid-induced writhing test. researchgate.netmongoliajol.info

β-Secretase 1 (BACE1) Inhibition

The 1,4-oxazine core structure, present in 8-piperazin-1-yl-4H-benzo nih.govunipa.itoxazin-3-one, has been identified as a promising scaffold for the inhibition of β-secretase 1 (BACE1). acs.orgnih.gov BACE1 is a key enzyme in the amyloid cascade pathway, which is implicated in the pathology of Alzheimer's disease. nih.gov The development of BACE1 inhibitors is therefore a major therapeutic strategy for this neurodegenerative condition. nih.govrsc.org

Researchers have designed and synthesized novel 1,4-oxazine derivatives that demonstrate good in vitro inhibition in both enzymatic and cellular BACE1 assays. acs.orgnih.gov Lead optimization efforts have focused on modulating physicochemical properties to improve interactions within the BACE1 active site and to enhance brain penetration. acs.orgnih.gov Relatedly, piperazinone-based structures have also been investigated as BACE1 inhibitors, showing moderate enzymatic and cellular activity. researchgate.net These findings highlight the potential of molecules containing the 1,4-oxazine and piperazine motifs as valuable leads in the search for new BACE1 inhibitors for the treatment of Alzheimer's disease. acs.orgnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

Derivatives of 8-piperazin-1-yl-4H-benzo nih.govsemanticscholar.orgoxazin-3-one have been investigated for their potential to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Research has shown that related compounds containing the oxazine (B8389632) and piperazine scaffolds can effectively inhibit NF-κB activity. nih.gov

In a study focused on developing inhibitors of the p65 subunit of NF-κB for breast cancer cells, a series of oxazine- and piperazine-linked pyrimidines were synthesized and evaluated. nih.gov Among the tested compounds, certain derivatives demonstrated significant inhibitory effects on the viability of MCF-7 breast cancer cells, with IC50 values in the low micromolar range. nih.gov Specifically, a piperazine-pyrimidine derivative, compound 5b , exhibited a notable IC50 value of 6.29 µM. nih.gov Computational docking studies suggested that these compounds interact with key residues, such as Lys28, of the p65 subunit of NF-κB. nih.gov

Another study on a new derivative of tetrahydro-2H,8H-chromeno[8,7-e] nih.govnih.govoxazin-2-one, specifically 9-(2-chlorophenyl)-3,4,9,10-tetrahydro-2H,8H-chromeno[8,7-e] nih.govnih.govoxazin-2-one, demonstrated its ability to inhibit inflammatory responses. This inhibition was achieved through the suppression of both the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-induced mouse macrophage cells (RAW264.7). umpr.ac.id

Table 1: Inhibitory Activity of Piperazine-Pyrimidine Derivative against MCF-7 Breast Cancer Cells

Compound Structure IC50 (µM)
5b Piperazine-linked pyrimidine 6.29

Data sourced from a study on oxazine- and piperazine-linked pyrimidines as NF-κB inhibitors. nih.gov

Investigation of Other Enzyme and Receptor Targets

Beyond the NF-κB pathway, preclinical studies have explored the interaction of 8-piperazin-1-yl-4H-benzo nih.govsemanticscholar.orgoxazin-3-one derivatives with other significant enzyme and receptor targets.

Serotonin Receptor Antagonism: A series of 8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1, 4-benzoxazin- 3(4H)-ones have been identified as highly potent antagonists of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. jocpr.com Some of these compounds also exhibited activity as serotonin reuptake inhibitors (SERT). A high degree of selectivity for these targets over hERG potassium channels was also noted. jocpr.com

Phosphoinositide 3-kinase (PI3K) Inhibition: The 2H-benzo[b] nih.govsemanticscholar.orgoxazin-3(4H)-one scaffold has been the basis for the development of potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer. nih.gov In one study, two series of compounds with a 2H-benzo[b] nih.govsemanticscholar.orgoxazin-3(4H)-one and 2H-benzo[b] nih.govsemanticscholar.orgoxazine scaffold were synthesized and evaluated for their antiproliferative activities. nih.gov Compound 7f from this series was identified as a potent PI3Kα inhibitor, capable of decreasing the phosphorylation of Akt (T308) in a dose-dependent manner. nih.gov

Another investigation into 4,6-disubstituted-4H-benzo nih.govsemanticscholar.orgoxazin-3-ones led to the discovery of single-digit nanomolar inhibitors of PI3Kγ. nih.gov These compounds demonstrated good cell-based activity and were active in an in vivo model of inflammatory cell migration. nih.gov

Other Enzyme and Receptor Interactions: The broader class of benzoxazinone derivatives has been evaluated against a range of other targets. For instance, certain 2-substituted benzoxazinones have shown inhibitory activity against human coronavirus and ICAM-1 expression. ijnc.ir Additionally, various derivatives have been tested for their inhibitory effects on human leukocyte elastase (HLE) and human chymase. ijnc.ir

Table 2: Profile of Benzoxazinone Derivatives on Various Targets

Derivative Class Target(s) Observed Activity
8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1, 4-benzoxazin- 3(4H)-ones 5-HT1A/B/D Receptors, SERT Potent Antagonism, Reuptake Inhibition jocpr.com
2H-benzo[b] nih.govsemanticscholar.orgoxazin-3(4H)-one derivatives PI3Kα Potent Inhibition nih.gov
4,6-disubstituted-4H-benzo nih.govsemanticscholar.orgoxazin-3-ones PI3Kγ Nanomolar Inhibition nih.gov
2-substituted benzoxazinones Human Coronavirus, ICAM-1 Inhibitory Activity ijnc.ir
2-sec-amino-4H-3, 1-benzoxazin-4-ones Human Chymase Acyl-enzyme Inhibition ijnc.ir
2-vinyl-4H-3, 1-benzoxazin-4-one Human Leukocyte Elastase Inhibitory Activity ijnc.ir

Computational Chemistry and Molecular Modeling of 8 Piperazin 1 Yl 4h Benzo 1 2 Oxazin 3 One and Analogues

Molecular Docking Studies of 8-piperazin-1-yl-4H-benzoresearchgate.netias.ac.inoxazin-3-one Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 8-piperazin-1-yl-4H-benzo researchgate.netias.ac.inoxazin-3-one, docking studies have been instrumental in elucidating their binding modes with various biological targets, thereby explaining their therapeutic effects.

Dopamine (B1211576) D2 Receptors: The piperazine (B1678402) moiety is a common feature in many ligands targeting dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders. semanticscholar.org Molecular docking simulations of arylpiperazine derivatives with the dopamine D2 receptor (D2DR) have revealed that the (2-methoxyphenyl)piperazine portion often occupies the orthosteric binding site (OBS). Key interactions typically involve a salt bridge with the highly conserved Asp114 and interactions with aromatic residues such as Trp386 and Phe390. semanticscholar.org For analogues to achieve high affinity, the benzoxazinone (B8607429) part of the molecule may extend into a secondary or "extended" binding pocket (EBP), interacting with residues like Leu94 and Tyr408. semanticscholar.org The length and flexibility of the linker between the piperazine and the benzoxazinone core are critical for enabling these dual-site interactions. semanticscholar.org

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease. The benzoxazinone scaffold has been explored for this purpose. Docking studies of benzoxazine-arylpiperazine derivatives into the active site of human AChE (hAChE) show that these molecules can span the narrow gorge of the enzyme. researchgate.net The binding is often characterized by interactions with both the catalytic active site (CAS) at the base of the gorge and the peripheral anionic site (PAS) near its entrance. nih.gov For instance, the benzoxazinone or an associated indole (B1671886) moiety might interact with Trp84 in the CAS, while the arylpiperazine portion can form π-π stacking interactions with Trp286 in the PAS. researchgate.netnih.gov

Anticancer Targets: The benzoxazinone scaffold is also prevalent in compounds designed as anticancer agents. Molecular docking has been used to study their interactions with various cancer-related proteins.

Kinase Inhibitors: Benzoxazinone derivatives have been docked into the ATP-binding site of kinases like c-Met and Pim-1. These studies help identify key hydrogen bonds and hydrophobic interactions necessary for potent inhibition. researchgate.net

Topoisomerase II (Topo II): Some phenylpiperazine derivatives of benzothiazines, a related heterocyclic system, are believed to exert their anticancer effects by inhibiting Topo II. Docking simulations suggest these compounds can bind to the DNA-Topo II complex and also interact with the minor groove of DNA, thereby stabilizing the complex and preventing DNA re-ligation. nih.gov

A summary of representative docking interactions is presented in the table below.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (Example)
Arylpiperazine DerivativesDopamine D2 ReceptorAsp114, Cys118, Trp386, Phe390-11.388 kcal/mol
Benzoxazine-ArylpiperazinesAcetylcholinesterase (AChE)Trp84 (CAS), Tyr124, Trp286 (PAS)Ki = 20.2 ± 0.9 μM
Piperazine-Naphthalimide AnalogsCarbonic Anhydrase IXAsn66, His68, Gln92, Thr200-8.61 kcal/mol
Benzoxazinone Derivativesc-Met KinaseInteractions within the ATP-binding pocketIC50 = 0.24 to 9.36 nM

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For benzoxazinone derivatives, these calculations are crucial for understanding their intrinsic properties that influence biological activity.

DFT studies are often used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.net

For example, in a study of a multi-targeted benzoxazinone, DFT analysis showed that the HOMO orbitals were primarily located on the nitro group and the core benzoxazinone structure, while the LUMO orbitals were distributed across the entire molecule. researchgate.net This distribution helps in understanding the regions of the molecule susceptible to electrophilic and nucleophilic attack.

Other calculated quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Global Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Potential (μ): The escaping tendency of an electron (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ² / 2η).

These descriptors, summarized in the table below for a hypothetical benzoxazinone derivative, are valuable for predicting how the molecule will interact in a biological system and are often used as inputs for QSAR models. ias.ac.in

ParameterSymbolFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyE_HOMO--6.5Relates to electron-donating ability
LUMO EnergyE_LUMO--2.0Relates to electron-accepting ability
Energy GapΔEE_LUMO - E_HOMO4.5Indicator of chemical reactivity & stability
Global Hardnessη(E_LUMO - E_HOMO)/22.25Resistance to deformation of electron cloud
Electrophilicity Indexωμ² / 2η4.2Propensity to accept electrons

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For analogues of 8-piperazin-1-yl-4H-benzo researchgate.netias.ac.inoxazin-3-one, QSAR studies are vital for predicting the activity of newly designed molecules and for optimizing lead compounds.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods correlate the biological activity of compounds with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

In a study on benzoxazole (B165842) derivatives, which are structurally related to benzoxazinones, CoMFA and CoMSIA models were developed to predict their anticancer activity against various cell lines. nih.gov The models yielded good statistical results, indicating their predictive power. nih.gov

CoMFA: This method uses steric and electrostatic fields. The resulting contour maps highlight regions where bulky groups (steric) or charged groups (electrostatic) would either enhance or diminish biological activity.

CoMSIA: This method includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors, often providing a more detailed understanding of the structure-activity relationship.

The statistical quality of a QSAR model is assessed by several parameters:

q² (Cross-validated correlation coefficient): Measures the internal predictive ability of the model. A value > 0.5 is generally considered good.

R² (Non-cross-validated correlation coefficient): Measures the goodness of fit of the model.

r²_pred (External validation correlation coefficient): Measures the ability of the model to predict the activity of an external test set of compounds.

The findings from such QSAR studies provide a visual and quantitative guide for drug design. For example, a CoMFA contour map might indicate that a bulky, electropositive substituent at a specific position on the benzoxazinone ring is favorable for activity, directing synthetic efforts toward molecules with these features. nih.gov

QSAR ModelTarget Activityr²_predKey Descriptors/Fields
CoMFAAnticancer (MCF-7)0.568-0.5057Steric and Electrostatic Fields
CoMSIAAnticancer (MCF-7)0.669-0.6577Steric, Electrostatic, Hydrophobic, H-bond Fields
MLRDopamine D2 Antagonism-0.513-Energy-based descriptors from docking (e.g., vdW, Electrostatic)

Molecular Dynamics Simulations to Explore Ligand-Receptor Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and the receptor, and calculate binding free energies more accurately.

For benzoxazinone and piperazine derivatives, MD simulations have been applied to refine docking results and confirm the stability of key interactions. nih.govrsc.org A typical MD simulation protocol involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent movements over a period ranging from nanoseconds to microseconds. biointerfaceresearch.combiorxiv.org

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. biointerfaceresearch.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for binding.

For example, MD simulations of a benzoxazinone derivative bound to acetylcholinesterase confirmed the stability of the compound within the enzyme's active site gorge. nih.gov Similarly, simulations of piperazine-based ligands with the dopamine D2 receptor have provided detailed information on the dynamic nature of the interactions within the binding pocket, helping to explain receptor subtype selectivity. semanticscholar.org These simulations are computationally intensive but provide an unparalleled level of detail about the molecular recognition process.

Analytical Methodologies for the Characterization and Purity Assessment of 8 Piperazin 1 Yl 4h Benzo 1 2 Oxazin 3 One Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are fundamental tools for the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are routinely used to confirm the identity and structure of benzoxazinone (B8607429) derivatives. researchgate.netsciencescholar.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are employed to map the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of an 8-piperazin-1-yl-4H-benzo lew.rorsc.orgoxazin-3-one derivative would exhibit characteristic signals corresponding to the protons of the benzoxazinone core and the piperazine (B1678402) ring. The aromatic protons on the benzo lew.rorsc.orgoxazin-3-one scaffold typically appear in the downfield region (δ 6.5-8.0 ppm). The methylene (B1212753) protons of the piperazine ring usually present as multiplets in the range of δ 2.5-4.0 ppm. mdpi.com The N-H proton of the benzoxazinone lactam may appear as a broad singlet, often in the δ 8.0-11.0 ppm range, depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms. The carbonyl carbon (C=O) of the lactam in the benzoxazinone ring is a key diagnostic signal, typically resonating in the δ 160-170 ppm region. Carbons of the aromatic ring appear between δ 110-150 ppm. The methylene carbons of the piperazine ring are expected to show signals in the aliphatic region, typically between δ 40-60 ppm.

Interactive Data Table: Representative NMR Data for 8-piperazin-1-yl-4H-benzo lew.rorsc.orgoxazin-3-one Moiety

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Benzoxazinone Aromatic-H6.5 - 7.5110 - 145
Benzoxazinone C=O-164 - 168
Benzoxazinone CH₂~4.6~67
Benzoxazinone N-H8.0 - 10.5-
Piperazine CH₂ (adjacent to Benzoxazinone)3.0 - 3.448 - 52
Piperazine CH₂ (distant from Benzoxazinone)2.8 - 3.243 - 47
Piperazine N-H1.5 - 3.0 (broad)-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 8-piperazin-1-yl-4H-benzo lew.rorsc.orgoxazin-3-one derivatives, key absorption bands would include:

N-H stretch: A sharp to broad peak around 3200-3400 cm⁻¹ corresponding to the lactam N-H group and the secondary amine of the piperazine ring.

C-H stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methylene groups are found just below 3000 cm⁻¹. mdpi.com

C=O stretch: A strong, sharp absorption band between 1670-1700 cm⁻¹ is characteristic of the lactam carbonyl group. nih.gov

C=C stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N and C-O stretches: These appear in the fingerprint region (1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic benzoxazinone system. These compounds are expected to exhibit characteristic absorption maxima (λmax) in the UV region, which can be useful for quantitative analysis and for monitoring reactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule. nih.gov

For 8-piperazin-1-yl-4H-benzo lew.rorsc.orgoxazin-3-one, the protonated molecule [M+H]⁺ would be a prominent ion in techniques like Electrospray Ionization (ESI). The fragmentation of piperazine-containing compounds typically involves the cleavage of the C-N bonds within the piperazine ring or the bond connecting the piperazine moiety to the benzoxazinone core. Common fragmentation pathways can lead to the formation of characteristic ions corresponding to the piperazine ring and the benzoxazinone fragment, which aids in confirming the structure.

Interactive Data Table: Expected Mass Spectrometry Data for 8-piperazin-1-yl-4H-benzo lew.rorsc.orgoxazin-3-one

Analysis Expected Result Information Gained
Molecular FormulaC₁₂H₁₅N₃O₂-
Exact Mass233.1164High-confidence molecular formula confirmation
HRMS (ESI+) [M+H]⁺m/z 234.1237Accurate molecular weight of the protonated molecule
Key Fragment Ion 1Loss of C₄H₉N₂ fragmentCorresponds to the cleavage of the piperazine ring
Key Fragment Ion 2Ion at m/z 85Characteristic fragment of the piperazine ring

Chromatographic Techniques for Purity Determination and Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are paramount for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like benzoxazinone derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to determine the purity of 8-piperazin-1-yl-4H-benzo lew.rorsc.orgoxazin-3-one derivatives and to isolate them from reaction mixtures. A typical HPLC method would involve:

Stationary Phase: A reversed-phase column, such as a C18 or C8, is commonly employed.

Mobile Phase: A gradient elution system is often used, typically consisting of a mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Detection: A UV detector is commonly used, set at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy). Purity is assessed by integrating the peak area of the main component relative to the total peak area in the chromatogram. Purity levels are often expected to be >95% or >98% for research-grade compounds.

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of 8-piperazin-1-yl-4H-benzo lew.rorsc.orgoxazin-3-one, direct GC analysis can be challenging. Derivatization, such as silylation of the N-H groups, may be necessary to increase the volatility and thermal stability of the analyte, allowing for successful separation and analysis by GC. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and structural information.

Q & A

Q. What methodologies validate the compound’s purity in complex matrices (e.g., biological samples)?

  • Methodological Answer : LC-MS/MS with a C18 column and ESI+ ionization provides specificity. Spike recovery experiments in plasma or tissue homogenates assess matrix effects. For trace impurities, use UPLC-PDA at 254 nm and compare with pharmacopeial standards (e.g., EP/ICH guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.